Methyl 2-amino-2'-fluoro-5'-(methyloxy)-1,1'-biphenyl-4-carboxylate
Overview
Description
Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate is a complex organic compound with a unique structure that includes both amino and fluoro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Functional Groups: The amino and fluoro groups are introduced through nucleophilic substitution reactions. The methyloxy group can be added via methylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions to form hydrogenated products.
Substitution: The methyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated biphenyls, and various substituted biphenyl esters.
Scientific Research Applications
Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methyloxy group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-2’-fluorobenzophenone
- 2-Amino-2’-fluoro-5-nitrobenzophenone
- 2-Amino-5-chloro-2’-fluorobenzophenone
Uniqueness
Methyl 2-amino-2’-fluoro-5’-(methyloxy)-1,1’-biphenyl-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and fluoro groups, along with the methyloxy group, allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 3-amino-4-(2-fluoro-5-methoxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-10-4-6-13(16)12(8-10)11-5-3-9(7-14(11)17)15(18)20-2/h3-8H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGBMMTRRFQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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